molecular formula C12H12N4OS B6519878 3-methyl-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}benzamide CAS No. 933006-00-9

3-methyl-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}benzamide

Cat. No.: B6519878
CAS No.: 933006-00-9
M. Wt: 260.32 g/mol
InChI Key: XEDUWFGYWXQVSC-UHFFFAOYSA-N
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Description

“3-methyl-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}benzamide” is a compound that belongs to the class of triazolothiadiazines . Triazolothiadiazines are a type of heterocyclic compounds that have been found to exhibit a wide range of pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects .


Synthesis Analysis

The synthesis of triazolothiadiazine derivatives often involves aromatic nucleophilic substitution reactions . For example, 4-aryl-2-methylbutan-2-ols substituted with methoxy or methylenedioxy groups undergo the Graf–Ritter reaction with methyl thiocyanate in the presence of a strong acid (H2SO4 or MeSO3H) forming 1-methylsulfanyl-2-benzazepines .


Molecular Structure Analysis

The molecular structure of “this compound” is likely to be similar to other triazolothiadiazines. Triazolothiadiazines are bicyclic molecules consisting of four carbon atoms, four nitrogen atoms, and one sulfur atom . They can exist in four isomeric structural variants based on the fusion permutations of a five-membered triazole ring with a six-membered thiadiazine ring .


Chemical Reactions Analysis

Triazolothiadiazines can undergo various chemical reactions. For instance, they can be converted into 3-phenyl- or 3-hetaryl-6,7-dihydro-5H- triazolo when heated in o-dichlorobenzene with benzhydrazide or hetarenecarboxylic acid hydrazides .

Future Directions

Triazolothiadiazines, including “3-methyl-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}benzamide”, have shown promising pharmacological activities, suggesting their potential for the development of new drugs . Future research could focus on further exploring their therapeutic potential and optimizing their synthesis methods .

Mechanism of Action

Target of Action

The primary targets of 3-methyl-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}benzamide are PARP-1 and EGFR . These targets play a crucial role in cell proliferation and survival. PARP-1 is involved in DNA repair, while EGFR is a receptor tyrosine kinase that regulates cell growth and differentiation .

Mode of Action

This compound interacts with its targets by inhibiting their activity. It exhibits promising dual enzyme inhibition of PARP-1 and EGFR . The inhibition of these targets disrupts their normal function, leading to changes in cellular processes such as DNA repair and cell growth .

Biochemical Pathways

The inhibition of PARP-1 and EGFR affects multiple biochemical pathways. For instance, the inhibition of PARP-1 disrupts the DNA repair pathway, leading to the accumulation of DNA damage and cell death . On the other hand, the inhibition of EGFR disrupts the cell growth and differentiation pathway, leading to the inhibition of cell proliferation .

Pharmacokinetics

In silico pharmacokinetic studies have been summarized for similar compounds . These studies typically include the compound’s absorption, distribution, metabolism, and excretion (ADME) properties, which impact its bioavailability.

Result of Action

The result of the compound’s action is the induction of apoptosis in cancer cells . For example, one study found that a similar compound induced apoptosis in MDA-MB-231 cells by 38-fold compared to the control, arresting the cell cycle at the G2/M phase . This compound also upregulated P53, Bax, caspase-3, caspase-8, and caspase-9 gene levels, while it downregulated the Bcl2 level .

Properties

IUPAC Name

N-(5,6-dihydro-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl)-3-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N4OS/c1-8-3-2-4-9(7-8)10(17)13-11-14-15-12-16(11)5-6-18-12/h2-4,7H,5-6H2,1H3,(H,13,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEDUWFGYWXQVSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2=NN=C3N2CCS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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